molecular formula C21H26ClNO3 B1374577 Benzyl 4-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride CAS No. 1220016-50-1

Benzyl 4-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride

Cat. No. B1374577
M. Wt: 375.9 g/mol
InChI Key: FWTXGXHSAHLUMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of “Benzyl 4-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride” is complex, with a molecular weight of 375.9 g/mol. It contains several functional groups, including a benzyl group, a piperidinyl group, and an ethoxy group .

Scientific Research Applications

Synthesis and Chemical Structure

Benzyl 4-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride is a compound with various synthesis methods and structural characteristics. Bekircan and Bektaş (2008) describe a method involving the reaction of substituted benzyl cyanides and absolute ethanol, followed by treatment with hydrazine hydrate, to form compounds with piperidine structures (Bekircan & Bektaş, 2008). Similarly, Tengler et al. (2013) synthesized related compounds to explore their antimycobacterial properties, indicating the chemical versatility of such structures (Tengler et al., 2013).

Biological Evaluation

The compound and its derivatives have been explored for various biological activities. For instance, Sugimoto et al. (1990) investigated piperidine derivatives for their anti-acetylcholinesterase activity, highlighting the compound's potential in neurodegenerative disease research (Sugimoto et al., 1990). Palkowitz et al. (1997) identified a derivative as a potent selective estrogen receptor modulator, further illustrating the compound's potential in hormone-related therapies (Palkowitz et al., 1997).

Implications in Pharmacology

The compound's derivatives show promise in pharmacology, as evidenced by research on its anti-acetylcholinesterase and estrogen receptor modulating activities. Sugimoto et al. (1992) extended their study to include derivatives with enhanced activity, emphasizing the compound's role in developing drugs for conditions like Alzheimer's (Sugimoto et al., 1992). Furthermore, Tacke et al. (2003) explored the sigma ligand properties of piperidine derivatives, indicating the compound's relevance in central nervous system studies (Tacke et al., 2003).

properties

IUPAC Name

benzyl 4-(2-piperidin-3-ylethoxy)benzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO3.ClH/c23-21(25-16-18-5-2-1-3-6-18)19-8-10-20(11-9-19)24-14-12-17-7-4-13-22-15-17;/h1-3,5-6,8-11,17,22H,4,7,12-16H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWTXGXHSAHLUMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CCOC2=CC=C(C=C2)C(=O)OCC3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 4-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride

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